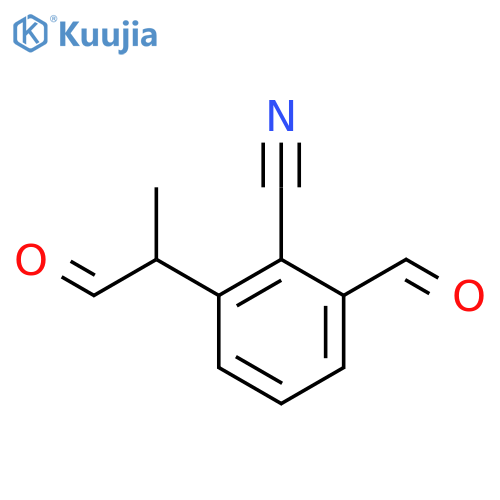Cas no 1806641-56-4 (2-Cyano-3-formylphenylpropanal)

1806641-56-4 structure
商品名:2-Cyano-3-formylphenylpropanal
CAS番号:1806641-56-4
MF:C11H9NO2
メガワット:187.194662809372
CID:4961585
2-Cyano-3-formylphenylpropanal 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-3-formylphenylpropanal
-
- インチ: 1S/C11H9NO2/c1-8(6-13)10-4-2-3-9(7-14)11(10)5-12/h2-4,6-8H,1H3
- InChIKey: QYXCGUOFBYXOMB-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)C1C=CC=C(C=O)C=1C#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 266
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 57.9
2-Cyano-3-formylphenylpropanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005173-1g |
2-Cyano-3-formylphenylpropanal |
1806641-56-4 | 97% | 1g |
1,490.00 USD | 2021-06-22 | |
| Alichem | A014005173-250mg |
2-Cyano-3-formylphenylpropanal |
1806641-56-4 | 97% | 250mg |
480.00 USD | 2021-06-22 | |
| Alichem | A014005173-500mg |
2-Cyano-3-formylphenylpropanal |
1806641-56-4 | 97% | 500mg |
847.60 USD | 2021-06-22 |
2-Cyano-3-formylphenylpropanal 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
1806641-56-4 (2-Cyano-3-formylphenylpropanal) 関連製品
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
